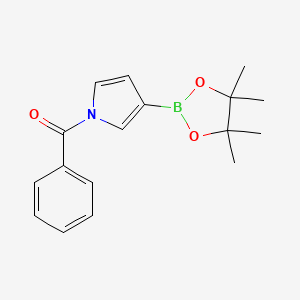

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone

描述

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is a complex organic compound that features a boron-containing dioxaborolane ring attached to a pyrrole moiety, which is further connected to a phenyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced through a borylation reaction. This can be achieved by reacting the pyrrole derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Attachment of the Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where the borylated pyrrole reacts with a phenyl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of more robust catalysts to withstand industrial processing.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Pyrrole-2,5-diones.

Reduction: Alcohol derivatives of the original compound.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

科学研究应用

Chemistry

In chemistry, Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its boron-containing group makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Biology and Medicine

In biological and medicinal research, this compound can be used to develop new drugs. Its unique structure allows it to interact with various biological targets, potentially leading to the discovery of new therapeutic agents. The boron atom can also be used in boron neutron capture therapy (BNCT), a type of cancer treatment.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and electronic materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of high-performance materials.

作用机制

The mechanism of action of Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boron atom can form stable complexes with biomolecules, which can be exploited in drug design.

相似化合物的比较

Similar Compounds

Phenylboronic Acid: Similar in that it contains a phenyl group and a boron atom, but lacks the pyrrole and dioxaborolane moieties.

Pyrrole-2-carboxaldehyde: Contains the pyrrole ring but lacks the boron-containing group.

Bis(pinacolato)diboron: A common reagent in borylation reactions, but it does not contain the phenyl or pyrrole groups.

Uniqueness

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is unique due to its combination of a boron-containing dioxaborolane ring, a pyrrole moiety, and a phenyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in both synthetic and medicinal chemistry.

生物活性

Phenyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C19H21B O3

- Molecular Weight : 317.19 g/mol

- CAS Number : 12158596

The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity in various chemical reactions, including cross-coupling reactions that are pivotal in drug development.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. Studies have shown that compounds with similar structures can act as inhibitors for cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and pain signaling pathways.

Case Study: COX-2 Inhibition

A recent study evaluated the inhibitory effects of pyrrole-based compounds on COX-2. The results demonstrated that certain derivatives exhibited comparable activity to Celecoxib, a well-known COX-2 inhibitor. For instance:

| Compound | IC50 (μM) | Comparison to Celecoxib |

|---|---|---|

| 3aa | 11.2 ± 0.2 | Less effective |

| 3bf | 10.1 ± 0.2 | Less effective |

| 3bg | 12.4 ± 0.2 | Less effective |

| Celecoxib | 4.8 ± 0.1 | Standard |

This indicates that while these compounds are effective inhibitors, they are not as potent as Celecoxib but may offer a scaffold for further optimization in drug design .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications on the pyrrole core significantly influence biological activity. For example:

- Substituents at Ring N-1 : Small substituents like fluorine enhance activity.

- Substituents at Ring C-5 : The presence of halogen groups (e.g., bromine) increases potency.

These findings underscore the importance of molecular modifications in enhancing the efficacy of pyrrole derivatives .

Biological Assays and Experimental Findings

Various biological assays have been conducted to evaluate the compound's efficacy against different targets:

- Anti-inflammatory Activity : The compound demonstrated significant inhibition of inflammatory markers in vitro.

- Cell Viability Assays : Studies using cancer cell lines showed that certain derivatives induce apoptosis at specific concentrations.

- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties through inhibition of GSK-3β pathways .

属性

IUPAC Name |

phenyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrol-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BNO3/c1-16(2)17(3,4)22-18(21-16)14-10-11-19(12-14)15(20)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODVABAFGSMXFEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN(C=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682332 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256360-12-9 | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256360-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrol-1-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。